2,4-Dimethyl-2-(1-naphthalenyl)morpholine
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Overview
Description
2,4-Dimethyl-2-(1-naphthalenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with both amine and ether functional groups This compound is characterized by the presence of a naphthalene ring attached to the morpholine ring, along with two methyl groups at the 2 and 4 positions of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2-(1-naphthalenyl)morpholine typically involves the reaction of naphthalene derivatives with morpholine under specific conditions. One common method is the Michael addition of naphthalene derivatives to morpholine, followed by hydrazinolysis and Curtius rearrangement . The reaction conditions often involve the use of aqueous solvents and mild temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the availability of starting materials, reaction time, and purification methods to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2-(1-naphthalenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction may produce naphthalene derivatives with reduced functional groups.
Scientific Research Applications
2,4-Dimethyl-2-(1-naphthalenyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized as a solvent, corrosion inhibitor, and rubber accelerator.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2-(1-naphthalenyl)morpholine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinase enzymes involved in cytokinesis and cell cycle regulation . This inhibition can lead to various biological effects, including the modulation of cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with similar structural features but lacking the naphthalene ring.
2,6-Dimethylmorpholine: Another morpholine derivative with methyl groups at different positions.
Naphthalene Derivatives: Compounds with similar naphthalene structures but different functional groups.
Uniqueness
2,4-Dimethyl-2-(1-naphthalenyl)morpholine is unique due to the presence of both the naphthalene ring and the morpholine ring with specific methyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
109461-27-0 |
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Molecular Formula |
C16H19NO |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2,4-dimethyl-2-naphthalen-1-ylmorpholine |
InChI |
InChI=1S/C16H19NO/c1-16(12-17(2)10-11-18-16)15-9-5-7-13-6-3-4-8-14(13)15/h3-9H,10-12H2,1-2H3 |
InChI Key |
SVNZXNWNRJYDLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCO1)C)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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